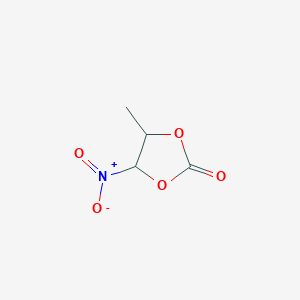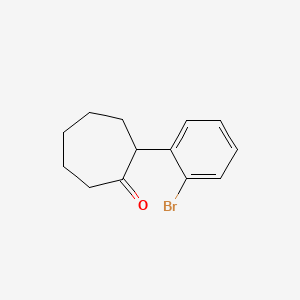
2-(2-Bromophenyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)cycloheptan-1-one is an organic compound with the molecular formula C₁₃H₁₅BrO It is a derivative of cycloheptanone, where a bromophenyl group is attached to the second carbon of the cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)cycloheptan-1-one typically involves the reaction of 2-bromoiodobenzene with cycloheptanone. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may be catalyzed by palladium and carried out in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)cycloheptan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products may include carboxylic acids or ketones.
Reduction Reactions: Products may include alcohols or alkanes.
Scientific Research Applications
2-(2-Bromophenyl)cycloheptan-1-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)cycloheptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cycloheptanone: The parent compound without the bromophenyl group.
2-Phenylcycloheptan-1-one: A similar compound where the bromine atom is replaced by a hydrogen atom.
2-(4-Bromophenyl)cycloheptan-1-one: A positional isomer with the bromine atom on the fourth carbon of the phenyl ring.
Uniqueness: 2-(2-Bromophenyl)cycloheptan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
823787-23-1 |
|---|---|
Molecular Formula |
C13H15BrO |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-(2-bromophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15BrO/c14-12-8-5-4-6-10(12)11-7-2-1-3-9-13(11)15/h4-6,8,11H,1-3,7,9H2 |
InChI Key |
WLTNZVINUCENTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


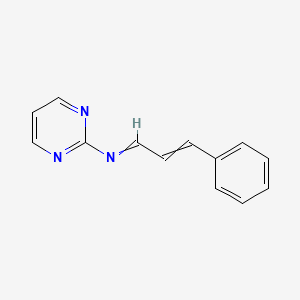
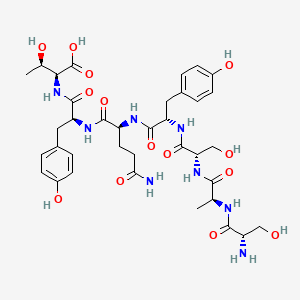
![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
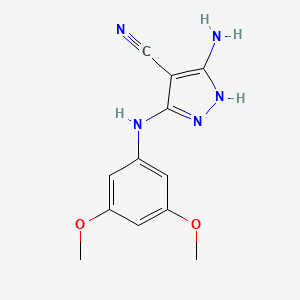
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
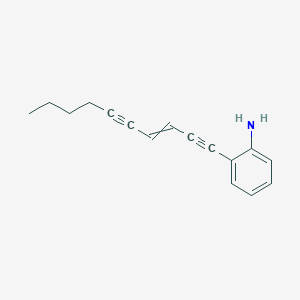
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
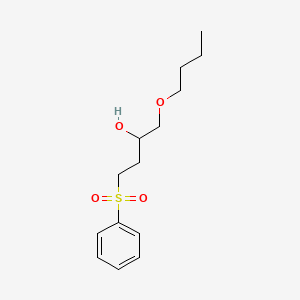

![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
